2-(5,6-dimethyl-4-oxo-3-phenyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-ethoxyphenyl)acetamide
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Overview
Description
The compound is also known by its systematic name, . Its chemical formula is , and it has a molecular weight of 144.13 g/mol.
Occurrence: It is found in various sources, including cigarette smoke, Maillard reaction products, sugar degradation products, and natural extracts.
Structure: Structurally, it belongs to the class of pyranone compounds. These compounds often exhibit caramel-like aromas. Compared to maltol (another caramel-like compound), this compound has better water solubility and a more pronounced “sweet” taste.
Flavor Enhancement: It is associated with the “sweet” taste in smoke and enhances the sweet and smooth characteristics of tobacco.
Preparation Methods
Synthesis Route: The compound can be synthesized from glucose and pyridine in ethanol under an argon atmosphere. After adding acetic acid and further heating, the concentrated reaction solution is diluted with water and the γ-pyranone is extracted using ethyl acetate.
Purification: The crude product is purified through column chromatography (using silica gel) and high-vacuum distillation to obtain the final compound.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Food Industry: As consumers become more concerned about synthetic colorants, this compound serves as a natural alternative to some synthetic dyes. It has been approved as a food coloring agent in several countries.
Chemistry and Biology: Researchers study its properties and applications in various fields due to its unique structure and taste-enhancing properties.
Medicine: While not a direct drug, understanding its effects may have implications for taste perception and sensory research.
Mechanism of Action
Targets and Pathways: The exact mechanism of action is still being explored. It likely interacts with taste receptors and neural pathways related to sweetness perception.
Comparison with Similar Compounds
Uniqueness: Compared to other similar compounds, this compound stands out due to its improved water solubility and pronounced sweet taste.
Similar Compounds: Some related compounds include , , and .
Remember, this compound’s multifaceted nature makes it intriguing for both scientific research and practical applications.
Properties
Molecular Formula |
C24H23N3O3S2 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H23N3O3S2/c1-4-30-19-12-10-17(11-13-19)25-20(28)14-31-24-26-22-21(15(2)16(3)32-22)23(29)27(24)18-8-6-5-7-9-18/h5-13H,4,14H2,1-3H3,(H,25,28) |
InChI Key |
CZDURLZFHDIBNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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